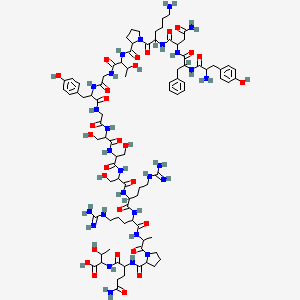

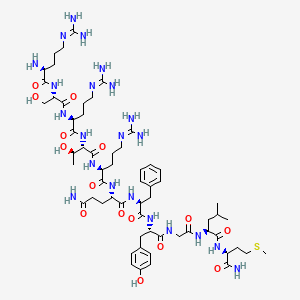

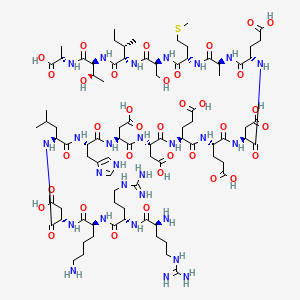

H-Arg-Arg-Lys-Asp-Leu-His-Asp-Asp-Glu-Glu-Asp-Glu-Ala-Met-Ser-Ile-Thr-Ala-OH

説明

Synthesis Analysis

The synthesis of this peptide would involve the stepwise addition of amino acids in the sequence. Each amino acid is added to the growing peptide chain in a reaction that forms a peptide bond. The process is repeated until all the amino acids have been added .Molecular Structure Analysis

The molecular structure of a peptide is determined by the sequence of amino acids and the nature of the peptide bonds that link them together. The structure can be analyzed using various techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis

The chemical reactions involving this peptide would largely depend on the functional groups present in the amino acids. For example, the side chains of the amino acids can participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this peptide would depend on the properties of the individual amino acids and the overall structure of the peptide. These properties can include solubility, stability, and reactivity .科学的研究の応用

Role in Hematological Cancers

Casein kinase 1 (CK1) enzymes, which include the substrate , play a significant role in the tumorigenesis of hematological malignancies . They act on proteins in regulatory nodes essential for the development of these cancers . CK1δ/ε inhibitors, which target CK1, have shown promise in preclinical models for blocking the development of chronic lymphocytic leukemia (CLL), non-Hodgkin lymphomas (NHL), myelodysplastic syndrome (MDS), acute myeloid leukemia (AML), and multiple myeloma (MM) .

Regulation of Circadian Rhythms

CK1 plays a key role in the regulation of circadian rhythms . It controls the stability of the PERIOD proteins (PER1 and PER2), which are central to the generation of circadian rhythms . A conformational switch in the CK1 activation loop determines which sites on mammalian PER2 are preferentially phosphorylated, thereby directly regulating PER2 stability .

Role in DNA Repair and Cell Cycle

CK1 performs various functions in both the cytoplasm and nucleus, such as DNA repair and cell cycle . It is involved in the phosphorylation of proteins that play a role in these processes .

Involvement in Cytokinesis and Vesicular Trafficking

CK1 is also involved in cytokinesis and vesicular trafficking . These processes are essential for cell division and the transport of molecules within cells .

Role in Morphogenesis

CK1 plays a role in morphogenesis, the biological process that causes an organism to develop its shape . It is likely involved in the phosphorylation of proteins that play a role in this process .

Potential Therapeutic Target

Given its involvement in various biological processes and diseases, CK1 is considered a potential therapeutic target . For instance, umbralisib, a dual PI3Kδ and CK1ε inhibitor, is currently in clinical trials for CLL and NHL patients .

Safety and Hazards

作用機序

Target of Action

The primary target of the compound, also known as Casein kinase-i substrate, is Casein kinase 1α (CK1α) . CK1α is a multifunctional protein conserved in eukaryotes from yeast to humans . It plays a crucial role in regulating signaling pathways related to membrane trafficking, cell cycle progression, chromosome segregation, apoptosis, autophagy, cell metabolism, and differentiation in development, circadian rhythm, and the immune response as well as neurodegeneration and cancer .

Mode of Action

The compound interacts with its target, CK1α, by serving as a substrate for the kinase. CK1α has broad serine/threonine protein kinase activity . It phosphorylates key regulatory molecules, thereby influencing their activity, localization, and function

Biochemical Pathways

The compound, as a substrate for CK1α, is involved in the Wnt/β-catenin signaling pathway . CK1α phosphorylates β-catenin as part of the β-catenin destruction complex for subsequent β-transducin repeat-containing E3 ubiquitin protein ligase (β-TrCP)-mediated ubiquitination and proteasomal degradation . This pathway plays a critical role in regulating cell growth and differentiation.

Result of Action

The action of the compound, as a substrate for CK1α, can influence the stability and function of various proteins, thereby affecting cellular processes such as cell cycle progression, apoptosis, and signal transduction . .

特性

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S)-3-carboxy-1-[[(2S)-4-carboxy-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S,3R)-1-[[(1S)-1-carboxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C85H139N27O35S/c1-9-38(4)64(81(144)112-65(41(7)114)82(145)97-40(6)83(146)147)111-80(143)56(35-113)110-73(136)49(23-27-148-8)98-66(129)39(5)96-68(131)46(17-20-57(115)116)102-76(139)52(30-60(121)122)107-72(135)48(19-22-59(119)120)101-71(134)47(18-21-58(117)118)103-77(140)53(31-61(123)124)109-79(142)55(33-63(127)128)108-75(138)51(29-42-34-92-36-95-42)105-74(137)50(28-37(2)3)104-78(141)54(32-62(125)126)106-70(133)44(15-10-11-24-86)100-69(132)45(16-13-26-94-85(90)91)99-67(130)43(87)14-12-25-93-84(88)89/h34,36-41,43-56,64-65,113-114H,9-33,35,86-87H2,1-8H3,(H,92,95)(H,96,131)(H,97,145)(H,98,129)(H,99,130)(H,100,132)(H,101,134)(H,102,139)(H,103,140)(H,104,141)(H,105,137)(H,106,133)(H,107,135)(H,108,138)(H,109,142)(H,110,136)(H,111,143)(H,112,144)(H,115,116)(H,117,118)(H,119,120)(H,121,122)(H,123,124)(H,125,126)(H,127,128)(H,146,147)(H4,88,89,93)(H4,90,91,94)/t38-,39-,40-,41+,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,64-,65-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPNUIDBXUOTUMT-LVTIADEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(C)C(=O)O)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CNC=N1)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCSC)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CNC=N1)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C85H139N27O35S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90745594 | |

| Record name | L-Arginyl-L-arginyl-L-lysyl-L-alpha-aspartyl-L-leucyl-L-histidyl-L-alpha-aspartyl-L-alpha-aspartyl-L-alpha-glutamyl-L-alpha-glutamyl-L-alpha-aspartyl-L-alpha-glutamyl-L-alanyl-L-methionyl-L-seryl-L-isoleucyl-L-threonyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2131.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Arg-Arg-Lys-Asp-Leu-His-Asp-Asp-Glu-Glu-Asp-Glu-Ala-Met-Ser-Ile-Thr-Ala-OH | |

CAS RN |

154444-97-0 | |

| Record name | L-Arginyl-L-arginyl-L-lysyl-L-alpha-aspartyl-L-leucyl-L-histidyl-L-alpha-aspartyl-L-alpha-aspartyl-L-alpha-glutamyl-L-alpha-glutamyl-L-alpha-aspartyl-L-alpha-glutamyl-L-alanyl-L-methionyl-L-seryl-L-isoleucyl-L-threonyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。